1,5-Dichloro-2,6-naphthyridine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,5-dichloro-2,6-naphthyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl2N2/c9-7-5-1-3-11-8(10)6(5)2-4-12-7/h1-4H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYZUEYHVQJKHGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C2=C1C(=NC=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1001753-92-9 | |
| Record name | 1,5-dichloro-2,6-naphthyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Strategic Synthetic Methodologies for 1,5 Dichloro 2,6 Naphthyridine and Its Functionalized Derivatives
Foundational and Evolving Approaches for Naphthyridine Ring System Construction
The construction of the fundamental naphthyridine ring system is achieved through several classic and modern cyclization and cycloaddition reactions. These methods provide access to a wide array of substituted naphthyridine cores, which can be further functionalized.
Cyclization Reactions in Naphthyridine Synthesis (e.g., Friedländer, Skraup, Povarov)
Cyclization reactions are the cornerstone of naphthyridine synthesis, with several named reactions being particularly prominent.
The Friedländer synthesis involves the condensation of an aromatic 2-aminoaldehyde or ketone with a compound containing a reactive α-methylene group, catalyzed by either acid or base. connectjournals.comsphinxsai.com This method is widely used for preparing quinolines and has been successfully adapted for various naphthyridine isomers, particularly 1,8-naphthyridines from 2-aminonicotinaldehyde. connectjournals.comsphinxsai.comnih.gov Modern variations focus on milder, more environmentally friendly conditions, such as using water as a solvent or employing solid-state grinding with catalysts like cerium(III) chloride heptahydrate (CeCl₃·7H₂O). connectjournals.comnih.gov
The Skraup reaction is one of the oldest methods for synthesizing quinolines and was adapted for the first synthesis of 1,5-naphthyridines in 1927. mdpi.com The reaction typically involves heating an aminopyridine with glycerol, sulfuric acid, and an oxidizing agent. mdpi.comacs.org Modified Skraup reactions have been developed to improve yields and safety, using different catalysts and conditions to produce various naphthyridine isomers. mdpi.comnih.govnih.gov For example, using iodine as a catalyst in a dioxane/water mixture has been shown to be effective and reusable for the synthesis of 1,5-naphthyridine (B1222797) derivatives. nih.gov
The Povarov reaction is a powerful hetero-Diels-Alder reaction for constructing nitrogen-containing heterocycles. semanticscholar.orgrsc.org It involves the [4+2] cycloaddition of an imine (acting as the azadiene) with an alkene or alkyne (the dienophile), typically catalyzed by a Lewis acid like boron trifluoride etherate. semanticscholar.orgacs.org This reaction has been applied to the synthesis of tetrahydro-1,5-naphthyridines and other complex fused systems. mdpi.comnih.gov Recent advancements have explored mechanochemical approaches to the Povarov reaction, offering faster reaction times in a solvent-less environment. mdpi.comnih.gov
| Reaction | Reactants | Catalyst/Conditions | Product Type | Ref. |
| Friedländer | 2-Aminonicotinaldehyde, Active methylene (B1212753) compounds | Base (e.g., Choline hydroxide) or Acid (e.g., CeCl₃·7H₂O); Water or solvent-free | Substituted 1,8-Naphthyridines | connectjournals.comnih.gov |
| Skraup | 3-Aminopyridine (B143674), Glycerol | H₂SO₄, Oxidizing agent (e.g., Iodine, NaNO₂) | Substituted 1,5-Naphthyridines | mdpi.comnih.gov |
| Povarov | N-(Pyridin-3-yl)imines, Alkenes/Alkynes | Lewis Acid (e.g., BF₃·Et₂O) | Tetrahydro-1,5-Naphthyridines | semanticscholar.orgacs.org |
Cycloaddition Processes and their Application to Naphthyridine Core Formation
Cycloaddition reactions, particularly [4+2] cycloadditions (Diels-Alder and aza-Diels-Alder reactions), provide a convergent route to the naphthyridine core. nih.gov In these processes, a diene (or azadiene) reacts with a dienophile to form a six-membered ring, which can then be aromatized to yield the final naphthyridine product.
The Povarov reaction, as mentioned above, is a prime example of an aza-Diels-Alder cycloaddition used for this purpose. acs.org Other variations include intramolecular Diels-Alder reactions and light-driven [4+2] cycloadditions, which can provide access to complex, fused naphthyridine scaffolds in a diastereoselective manner. researchgate.netnih.gov For instance, a series of 4-phenyl-1,5-naphthyridine derivatives have been synthesized via the cycloaddition of imines derived from 3-aminopyridines with styrenes, followed by aromatization. nih.gov These methods are valued for their ability to rapidly build molecular complexity and control stereochemistry. nih.gov
Dedicated Synthetic Pathways to Dichloro-Naphthyridine Isomers, with Emphasis on 1,5-Dichloro-2,6-naphthyridine
While general methods can build the naphthyridine framework, the synthesis of specific isomers like this compound requires dedicated strategies that control the placement of the chloro substituents. To date, the synthesis of this compound has not been widely reported, but a few successful strategies have been developed. diva-portal.orgdiva-portal.org
Directed Halogenation and Regiochemical Control in Dichloronaphthyridine Synthesis
Direct halogenation of a pre-formed naphthyridine ring is a common strategy, but achieving regiochemical control can be challenging. nih.gov For the 2,6-naphthyridine (B1209661) system, direct chlorination can lead to a mixture of products. A more controlled approach often starts with a functionalized precursor, such as a dihydroxynaphthyridine, which can be converted to the dichloro derivative using reagents like phosphorus oxychloride (POCl₃). nih.gov
The synthesis of 2,6-naphthyridine itself can be achieved through methods like the cyclization of β-homocinchomeronic acid diamide (B1670390) or from 4-cyano-3-pyridylacetonitrile. derpharmachemica.comcdnsciencepub.com Subsequent halogenation must then be carefully controlled. A successful synthesis of this compound has been reported, highlighting the importance of precursor selection and reaction conditions to obtain the desired dichlorinated product. diva-portal.orgdiva-portal.org The synthesis of related isomers, such as 2,4-dichloro- connectjournals.comnih.gov-naphthyridine, has been accomplished by treating the corresponding diol with phosphorus oxychloride. nih.gov
Advanced Metal-Catalyzed Cross-Coupling Methodologies for Naphthyridine Assembly (e.g., Stille, Negishi)
Palladium-catalyzed cross-coupling reactions are powerful tools for forming C-C bonds and have been applied to the synthesis of complex naphthyridine derivatives. nih.govwikipedia.org
The Stille coupling involves the reaction of an organostannane with an organic halide. nih.gov This methodology has been used to functionalize halo-naphthyridines and to construct the naphthyridine ring itself. nih.govbeilstein-journals.orgd-nb.info For instance, a Stille cross-coupling reaction was a key step in a synthetic route aimed at producing ligands from halogenated naphthyridines, including this compound. diva-portal.org
The Negishi coupling , which pairs an organozinc reagent with an organic halide, is also widely used due to its high functional group tolerance. wikipedia.orgorganic-chemistry.org This reaction has been employed in the synthesis of complex naphthyridine-based structures. researchgate.netresearchgate.net A notable application was the synthesis of a key stannylpyridine reagent via a Negishi coupling, which was subsequently used in a Stille coupling to create a bis-naphthyridine ligand. diva-portal.orgdiva-portal.org These methods offer a modular approach, allowing for the late-stage introduction of various substituents onto the naphthyridine core.
| Coupling Reaction | Key Reagents | Catalyst | Application in Naphthyridine Synthesis | Ref. |
| Stille Coupling | Organostannane (R-SnBu₃), Organic Halide (R'-X) | Palladium (e.g., Pd(PPh₃)₄) | Functionalization of halo-naphthyridines; Assembly of the naphthyridine ring. | diva-portal.orgnih.gov |
| Negishi Coupling | Organozinc (R-ZnX), Organic Halide (R'-X) | Palladium or Nickel | Synthesis of complex precursors for naphthyridine derivatives. | diva-portal.orgwikipedia.org |
Innovations in C-H Activation and Annulation for 2,6-Naphthyridine Derivatives
Recent breakthroughs in synthetic methodology have introduced C-H activation as a powerful and efficient strategy for constructing complex organic molecules. acs.orgjmchemsci.com This approach avoids the need for pre-functionalized starting materials, offering a more atom-economical route.
A novel strategy for the synthesis of 2,6-naphthyridine derivatives has been developed utilizing a rhodium-catalyzed consecutive C-H activation and annulation process. acs.orgnih.gov This pivotal step involves the reaction of fumaric acid with alkynes to construct the 2,6-naphthyridine core. acs.orgnih.gov This innovative method addresses the limitations of previous synthetic routes, which were often insufficient for creating multiply arylated or fully aryl-substituted 2,6-naphthyridines. acs.orgnih.gov Such C-H activation strategies represent the cutting edge of heterocyclic synthesis, enabling the creation of structurally novel naphthyridine-based materials. researchgate.net
Preparation of Precursors and Strategic Intermediates for this compound Derivatization
The synthesis of functionalized this compound derivatives relies heavily on the strategic preparation of key precursors and intermediates. These foundational molecules provide the necessary framework for introducing diverse functional groups, enabling the exploration of their chemical and biological properties.
A significant approach to synthesizing complex naphthyridines involves multi-step synthetic routes that utilize cross-coupling reactions. Methodologies such as the Stille and Negishi cross-coupling reactions have proven effective in constructing the substituted naphthyridine framework. The general strategy often involves the initial preparation of 2,6-dihalo-substituted pyridine (B92270) intermediates. These intermediates then undergo cross-coupling to introduce various substituents at other positions on the pyridine ring. The final step involves the cyclization of these functionalized intermediates to form the desired dichlorinated naphthyridine ring system. For instance, the Negishi coupling between 2-bromo-6-tributylstannylpyridine and 2-thiophenyl zinc chloride has been demonstrated as a viable method for creating complex substituted naphthyridines, a technique that can be adapted for halogenated derivatives. diva-portal.org
Another key strategy involves the modification of pre-existing naphthyridine cores. For example, 1,5-naphthyridine-2,6-diones can be subjected to dibromination to yield dibromonaphthyridine derivatives, which can then potentially be converted to their dichloro analogues. nih.gov Furthermore, nucleophilic substitution reactions on chlorinated naphthyridine precursors offer a direct route to functionalization. The chlorine atoms, particularly at the 2 and 6 positions, are susceptible to displacement by a variety of nucleophiles, including amines, thiols, and alkoxides, allowing for the introduction of a wide array of functional groups.
The synthesis of precursors can also be achieved through cyclization reactions. The Skraup reaction, a classic method for quinoline (B57606) synthesis, has been adapted for the synthesis of 1,5-naphthyridines from 3-aminopyridine derivatives. nih.gov Modifications of this and other cyclization reactions, such as the Friedländer synthesis, are commonly employed to construct the core naphthyridine scaffold from appropriately substituted pyridine or aminopyridine precursors. nih.govmdpi.com For instance, a modified Skraup synthesis can be used to prepare dihydrobenzo[b] diva-portal.orgconnectjournals.comnaphthyridinone derivatives from 2,6-dichloro-3-nitrobenzoic acid and a substituted aminopyridine. mdpi.com
The following table outlines some key precursors and intermediates used in the synthesis of this compound and its derivatives:
| Precursor/Intermediate | Synthetic Utility |
| 2,6-Dihalo-substituted pyridines | Starting materials for cross-coupling reactions to build the naphthyridine core. |
| 1,5-Naphthyridine-2,6-dione | Can be halogenated to form dihalonaphthyridines. nih.gov |
| 3-Aminopyridine derivatives | Key starting materials for Skraup and related cyclization reactions. nih.gov |
| 2-Bromo-6-tributylstannylpyridine | A Stille reagent for cross-coupling reactions. diva-portal.org |
| 2-Thiophenyl zinc chloride | A Negishi reagent for cross-coupling reactions. diva-portal.org |
Principles of Green Chemistry Applied to Dichloro-Naphthyridine Synthesis
The application of green chemistry principles to the synthesis of dichloronaphthyridines and related heterocyclic compounds is an area of growing importance, driven by the need for more sustainable and environmentally benign chemical processes. While specific studies focusing exclusively on the green synthesis of this compound are not extensively detailed in the provided search results, the broader context of naphthyridine synthesis offers valuable insights into relevant green methodologies.
A key principle of green chemistry is the use of alternative and safer solvents. Research has demonstrated the successful synthesis of substituted 1,8-naphthyridines using water as a reaction solvent in the Friedländer reaction, achieving high yields. rsc.org This approach significantly reduces the reliance on volatile and often toxic organic solvents.
Another important aspect is the development of solvent-free reaction conditions. The eco-friendly synthesis of 1,8-naphthyridine (B1210474) derivatives has been achieved under solvent-free solid-state conditions, highlighting a move towards minimizing waste and energy consumption. dntb.gov.ua Microwave-assisted synthesis represents another green technique, offering an efficient, clean, and environmentally benign method for the preparation of 2,6-naphthyridines and their derivatives. researchgate.net This method often leads to shorter reaction times and increased yields compared to conventional heating.
The use of reusable catalysts is also a cornerstone of green chemistry. A multicomponent synthesis of 1,8-naphthyridines has been reported using a reusable SiO2/Fe3O4 catalyst in an aqueous solution at room temperature. nih.gov Similarly, citric acid has been employed as a green and efficient promoter for the synthesis of 1,8-naphthyridines. connectjournals.com These catalytic systems reduce waste associated with stoichiometric reagents and allow for easier product purification.
Atom economy, which focuses on maximizing the incorporation of all materials used in the process into the final product, is another critical consideration. The development of an atom-economical protocol for the Heck-type vinylation of chloropyridine using ethylene (B1197577) gas showcases an innovative approach to building molecular complexity efficiently. acs.org
The following table summarizes the application of green chemistry principles to naphthyridine synthesis:
| Green Chemistry Principle | Application in Naphthyridine Synthesis |
| Use of Safer Solvents | Water as a solvent in the Friedländer reaction for 1,8-naphthyridines. rsc.org |
| Solvent-Free Conditions | Solid-state synthesis of 1,8-naphthyridine derivatives. dntb.gov.ua |
| Energy Efficiency | Microwave-promoted synthesis of 2,6-naphthyridines. researchgate.net |
| Use of Reusable Catalysts | SiO2/Fe3O4 catalyst for multicomponent synthesis of 1,8-naphthyridines. nih.gov |
| Atom Economy | Heck-type vinylation of chloropyridine using ethylene gas. acs.org |
While these examples primarily focus on other naphthyridine isomers, the principles and methodologies are transferable and provide a strong foundation for the development of greener synthetic routes towards this compound.
Chemical Reactivity and Mechanistic Transformations of 1,5 Dichloro 2,6 Naphthyridine
Nucleophilic Aromatic Substitution Reactions Involving Chlorine Atoms
The chlorine atoms at the 1- and 5-positions of the 2,6-naphthyridine (B1209661) ring are susceptible to nucleophilic aromatic substitution (SNAr) reactions. This reactivity is enhanced by the electron-deficient nature of the heterocyclic system. A range of nucleophiles, including amines, alkoxides, and thiolates, can displace the chloride ions.
Research has shown that the substitution pattern significantly influences the chemical behavior of 1,5-naphthyridine (B1222797) derivatives. The introduction of chlorine atoms at specific positions creates opportunities for further synthetic modification through nucleophilic substitution reactions. For instance, the reaction of 2,6-dichloro-1,5-naphthyridine (B1582902) with hydrazine (B178648) hydrate (B1144303) selectively yields 2-chloro-6-hydrazino-1,5-naphthyridine, demonstrating the potential for differential reactivity between the two chlorine atoms. This selectivity arises from the electronic deactivation of the ring after the first substitution.
Similarly, studies on other dichloronaphthyridine isomers, such as 2,4-dichloro-1,6-naphthyridine, have shown that the chlorine atoms can be readily replaced by nucleophiles like amines to form mono- or di-substituted products depending on the reaction conditions. smolecule.com The enhanced electrophilicity at the carbon atoms bearing the chlorine atoms facilitates these transformations.
The following table summarizes representative nucleophilic aromatic substitution reactions on dichloronaphthyridine systems:
| Starting Material | Nucleophile | Product | Yield (%) | Reference |
| 2,6-Dichloro-1,5-naphthyridine | Hydrazine | 2-Chloro-6-hydrazino-1,5-naphthyridine | 70 | |
| 2,6-Dibromo-1,5-naphthyridine | Ammonia | 6-Bromo-1,5-naphthyridin-2-amine | 60 |
Electrophilic Substitution Pathways on the Naphthyridine Ring System
While the electron-deficient nature of the naphthyridine ring generally disfavors electrophilic aromatic substitution, such reactions can occur under specific conditions and at certain positions. The nitrogen atoms themselves can also act as nucleophiles, participating in electrophilic attack.
The lone pair of electrons on the nitrogen atoms of the 2,6-naphthyridine ring allows for reactions with various electrophiles. nih.gov Alkyl halides, acyl halides, and sulfonyl halides can react with the nitrogen atoms to form the corresponding N-alkylated, N-acylated, and N-tosylated products. nih.gov These reactions typically proceed through the formation of quaternary salts, which can then be deprotonated to yield the final products. nih.gov
For example, the N-alkylation of 1,5-naphthyridinones with alkyl halides in the presence of a base like cesium carbonate is a well-established method. nih.gov Similarly, the N-functionalization of tetrahydro-1,5-naphthyridines has been achieved with a variety of electrophiles, including isocyanates and tosyl halides. nih.gov
Electrophilic halogenation and nitration of the 1,5-dichloro-2,6-naphthyridine ring are challenging due to the deactivating effect of the chlorine atoms and the pyridine-like nitrogen atoms. However, in some cases, electrophilic substitution can be achieved. For instance, the diazotization of 3-amino-1-bromo-2,6-naphthyridine in the presence of hydrobromic acid can lead to the formation of a tribromo derivative, suggesting an electrophilic bromination at the C-4 position. derpharmachemica.com
The formation of N-oxides can facilitate electrophilic substitution. The N-oxide derivatives of 1,5-naphthyridines can be prepared and subsequently chlorinated. mdpi.com This strategy can lead to the formation of dichlorinated products. mdpi.com
Advanced Cross-Coupling Reactivity at Dichloro-Naphthyridine Positions
The chlorine atoms in this compound serve as excellent handles for transition metal-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. These reactions are pivotal for the synthesis of complex and highly functionalized naphthyridine derivatives.
Commonly employed cross-coupling reactions include the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions. organic-chemistry.orglibretexts.org In Suzuki-Miyaura coupling, the dichloronaphthyridine is reacted with an organoboron reagent in the presence of a palladium catalyst and a base to form a new C-C bond. organic-chemistry.orgresearchgate.net The Sonogashira reaction allows for the coupling of terminal alkynes with the dichloronaphthyridine, again typically using a palladium catalyst and a copper(I) co-catalyst. libretexts.orgwalisongo.ac.id
Cobalt-catalyzed cross-coupling reactions have also emerged as a powerful tool for the functionalization of halogenated naphthyridines. acs.orgnih.gov These reactions often exhibit broad scope and can be used to introduce both alkyl and aryl groups. acs.orgnih.gov
The following table provides examples of cross-coupling reactions on dichloronaphthyridine systems:
| Starting Material | Coupling Partner | Catalyst System | Product Type | Reference |
| 3,6-Dichloro-1,8-dimethyl-2,7-naphthyridine | 2-Phenylethylmagnesium bromide | CoCl₂ | Monoalkylated naphthyridine | acs.org |
| 1-Chloro-4-iodo-2,7-naphthyridine | Phenylzinc chloride | Pd catalyst | Monoarylated naphthyridine | nih.gov |
| 2,4-Dichloro-1,6-naphthyridine | Aryl or heteroaryl boronic acids | Palladium catalyst | Aryl or heteroaryl substituted naphthyridines | smolecule.com |
Reduction and Oxidation Reactions of the this compound Core
The 2,6-naphthyridine ring system can undergo both reduction and oxidation reactions. Catalytic hydrogenation is a common method for the reduction of the naphthyridine core. For example, the asymmetric hydrogenation of 2,6-disubstituted 1,5-naphthyridines using chiral ruthenium diamine complexes has been developed to produce chiral 1,2,3,4-tetrahydro-1,5-naphthyridines with high enantiomeric excess. nih.gov However, in the case of halogenated naphthyridines, catalytic reduction can sometimes lead to dehalogenation along with ring reduction. derpharmachemica.com
Oxidation of the nitrogen atoms in the naphthyridine ring leads to the formation of N-oxides. mdpi.com These N-oxides are valuable intermediates that can be used to further functionalize the ring system. mdpi.com The oxidation of 1,3-dihydrazino-2,6-naphthyridine with copper sulfate (B86663) provides a route to the unsubstituted 2,6-naphthyridine. derpharmachemica.com
Functional Group Interconversions on Side Chains of Naphthyridine Derivatives
Once substituents are introduced onto the this compound core, they can undergo a variety of functional group interconversions. For instance, a hydrazino group introduced via nucleophilic substitution can be oxidized to generate the parent naphthyridine. derpharmachemica.com
In the synthesis of 1,6-naphthyridine (B1220473) derivatives, a nitrile group can be hydrated and then cyclized to form a naphthyridine-dione. acs.org This dione (B5365651) can then be activated, for example by triflation, to allow for further substitution reactions. acs.org These examples highlight the versatility of the naphthyridine scaffold in allowing for a wide range of chemical transformations on its side chains.
Sophisticated Spectroscopic and Analytical Characterization of 1,5 Dichloro 2,6 Naphthyridine and Its Chemical Products
Elucidation of Structure through Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H-NMR, ¹³C-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. For 1,5-dichloro-2,6-naphthyridine, ¹H-NMR would reveal the chemical environment of the aromatic protons, and ¹³C-NMR would identify the carbon skeleton.
While a thesis describes the synthesis of this compound, specific, publicly available experimental ¹H-NMR and ¹³C-NMR data, such as chemical shifts (δ) and coupling constants (J), remains scarce in the surveyed literature. grafiati.comdiva-portal.org The expected ¹H-NMR spectrum would show signals corresponding to the protons on the naphthyridine core, with their chemical shifts and splitting patterns being influenced by the electronegative chlorine atoms and the ring nitrogen atoms. Similarly, the ¹³C-NMR spectrum would provide distinct signals for each carbon atom in the heterocyclic ring.
Molecular Mass and Fragmentation Analysis via Mass Spectrometry
Mass spectrometry is employed to determine the molecular weight and elemental composition of a compound and to gain insight into its structure through fragmentation patterns.
While experimental mass spectra are not widely published, predicted data for this compound (C₈H₄Cl₂N₂) are available. uni.lu The predicted monoisotopic mass is 197.97516 Da. uni.lu High-resolution mass spectrometry would be critical in confirming this exact mass, thereby verifying the molecular formula. The analysis would also show a characteristic isotopic pattern due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl). Predicted collision cross-section (CCS) values, which relate to the ion's shape and size in the gas phase, have also been calculated for various adducts. uni.lu
Table 1: Predicted Mass Spectrometry Data for this compound Adducts
| Adduct | m/z (mass/charge) |
|---|---|
| [M+H]⁺ | 198.98244 |
| [M+Na]⁺ | 220.96438 |
| [M-H]⁻ | 196.96788 |
| [M]⁺ | 197.97461 |
Data sourced from PubChemLite. uni.lu
Vibrational and Electronic Transitions Probed by Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
Infrared (IR) spectroscopy probes the vibrational modes of a molecule, identifying characteristic functional groups and bonding patterns. For this compound, the IR spectrum would be expected to show absorptions corresponding to aromatic C-H stretching, C=C and C=N ring stretching, and C-Cl stretching. However, specific experimental IR data for this compound is not available in the reviewed sources.
Ultraviolet-Visible (UV-Vis) spectroscopy measures electronic transitions within a molecule. The UV-Vis spectrum of the parent, unsubstituted 2,6-naphthyridine (B1209661) shows a short-wave β-band at 207 nm (log ε 4.79). cdnsciencepub.com The introduction of two chloro-substituents onto this core structure to form this compound would be expected to cause shifts in the absorption maxima (λmax) and changes in molar absorptivity (ε), reflecting the electronic influence of the halogens. Detailed experimental UV-Vis spectra for this compound are not presently found in the surveyed literature.
Definitive Solid-State Structure Determination using X-ray Crystallography
X-ray crystallography provides unambiguous proof of a molecule's three-dimensional structure in the solid state, yielding precise bond lengths, bond angles, and information on intermolecular interactions. This technique would definitively confirm the connectivity of the this compound isomer and reveal how the molecules pack in a crystal lattice. A search of the current literature and crystallographic databases did not yield any published reports on the single-crystal X-ray structure of this compound.
Table 2: List of Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
Frontier Applications of 1,5 Dichloro 2,6 Naphthyridine in Contemporary Chemical Science
Strategic Utilization as a Key Building Block in the Synthesis of Diverse Complex Heterocyclic Architectures
The reactivity of the chlorine substituents in 1,5-dichloro-2,6-naphthyridine allows for its strategic use as a foundational building block in the synthesis of more elaborate heterocyclic structures. Through various cross-coupling reactions, chemists can selectively replace the chlorine atoms with a diverse range of functional groups, leading to the construction of novel molecular architectures. This adaptability is crucial for creating compounds with tailored properties for specific applications.
For instance, the synthesis of mono- and bis-naphthyridine centered tridentate ligands has been successfully achieved using this compound as a starting material. diva-portal.org These synthetic routes often involve Stille cross-coupling reactions, where the chlorinated naphthyridine is coupled with organostannane reagents to introduce new carbon-carbon bonds. diva-portal.org This methodology provides a reliable pathway to complex ligands that can then be used to coordinate with metal ions.
Role in Coordination Chemistry and Advanced Ligand Design for Metal Complexes
The nitrogen atoms within the 2,6-naphthyridine (B1209661) core possess lone pairs of electrons that are available for coordination with metal centers. This property, combined with the ability to introduce various substituents at the 1- and 5-positions, makes this compound a valuable scaffold for the design of advanced ligands for metal complexes.
Fabrication of Mono- and Bis-Naphthyridine Centered Tridentate Ligands
Researchers have focused on the synthesis of mono- and bis-naphthyridine centered tridentate ligands due to their ability to form stable complexes with a variety of transition metals. diva-portal.org A common strategy involves the synthesis of halogenated naphthyridines, including this compound, which then serve as key intermediates. diva-portal.org Subsequent coupling reactions, such as the Stille cross-coupling, are employed to attach other heterocyclic moieties, like thienylpyridinyl groups, to the naphthyridine core, resulting in the desired tridentate ligand architecture. diva-portal.org
Synthesis and Characterization of Transition Metal Complexes (e.g., Ruthenium(II) Complexes)
Once synthesized, these naphthyridine-based ligands can be reacted with transition metal precursors to form coordination complexes. Ruthenium(II) complexes, in particular, have been a subject of interest due to their rich photophysical and electrochemical properties. diva-portal.orgacs.org The synthesis of these complexes typically involves reacting the ligand with a suitable ruthenium starting material, such as [Ru(bpy-d8)2Cl2] or [Ru(tpy)Cl3]. acs.org
The resulting mono- and dinuclear Ru(II) complexes are then characterized using a variety of spectroscopic and analytical techniques. acs.orgnih.govsemanticscholar.orgresearchgate.net Nuclear Magnetic Resonance (NMR) spectroscopy is crucial for elucidating the structure of the complexes in solution, while techniques like High-Resolution Mass Spectrometry (HR-ESI-MS) confirm their molecular weight and composition. nih.gov
Table 1: Spectroscopic and Analytical Techniques for Characterization of Ruthenium(II) Complexes
| Technique | Purpose |
| 1H NMR Spectroscopy | Elucidates the structure and purity of the complexes in solution. |
| COSY 1H-1H | Helps in assigning proton signals by identifying coupled protons. |
| High-Resolution Mass Spectrometry (ESI) | Confirms the molecular weight and elemental composition. |
| Infrared (IR) Spectroscopy | Identifies functional groups present in the complex. |
| Elemental Analysis (C, H, N) | Determines the empirical formula of the synthesized compounds. |
| Single-Crystal X-ray Diffraction | Provides the precise three-dimensional molecular structure. |
| Thermogravimetry | Studies the thermal stability of the complexes. |
| This table outlines the common analytical methods used to characterize newly synthesized Ruthenium(II) complexes. |
Electrochemical and Spectroscopic Investigations of Inter-Metal Communication in Polynuclear Complexes
In polynuclear complexes where two or more metal centers are bridged by a ligand, the degree of electronic communication between the metals is a key parameter that influences the material's properties. The 2,6-naphthyridine unit can act as a bridge, and the extent of inter-metal communication in the resulting dinuclear complexes can be evaluated electrochemically. acs.org
The comproportionation constant (Kc), determined from cyclic voltammetry measurements, provides a quantitative measure of the stability of the mixed-valence state, which is directly related to the electronic coupling between the metal centers. acs.org Spectroscopic studies, such as UV-Vis absorption spectroscopy, also provide insights into the electronic structure of these complexes. The long-wavelength absorption bands are sensitive to factors like delocalization and the presence of multiple metal centers. acs.org
Contributions to the Field of Advanced Materials Science
The unique electronic properties of the 2,6-naphthyridine scaffold have led to its exploration in the field of advanced materials science, particularly in the development of materials for optoelectronic devices.
Development of 2,6-Naphthyridine Scaffolds for Electron Transport Materials (ETMs) in Optoelectronic Devices (e.g., OLEDs)
Theoretical calculations have suggested that the 2,6-naphthyridine framework is a promising candidate for electron transport materials (ETMs) in organic light-emitting diodes (OLEDs). nih.gov ETMs are crucial components of OLEDs, responsible for efficiently transporting electrons from the cathode to the emissive layer.
Recently, novel synthetic strategies have enabled the creation of 2,6-naphthyridine derivatives with high electron mobility (μe) and high glass-transition temperatures (Tg), properties that are essential for high-performance and durable OLEDs. nih.gov These materials have demonstrated versatility, proving suitable for use in red, green, and blue phosphorescent OLED devices. nih.gov The development of such high-performance ETMs based on the 2,6-naphthyridine scaffold represents a significant advancement in the field of organic electronics. nih.govrsc.org
Investigations into Polymerization for Extended π-Conjugated Systems
The inherent electron-deficient nature of the 1,5-naphthyridine (B1222797) ring system makes it an attractive building block for the synthesis of π-conjugated polymers with interesting electronic and optical properties. The introduction of imine nitrogens into a poly(naphthalene-2,6-diyl)-type structure is expected to create a polymer with a highly extended and electron-withdrawing π-conjugation system. Research in this area has led to the successful synthesis and characterization of Poly(1,5-naphthyridine-2,6-diyl), demonstrating the viability of this compound as a monomer in dehalogenation polycondensation reactions.
The polymerization of 2,6-dichloro-1,5-naphthyridine (B1582902) has been achieved through both chemical and electrochemical methods, yielding a polymer with a well-defined structure. oup.comacs.org These methods effectively create a π-conjugated backbone by forming carbon-carbon bonds between the naphthyridine units.
Detailed analysis of the resulting polymer, Poly(1,5-naphthyridine-2,6-diyl), reveals a highly π-conjugated and electron-accepting material. oup.comacs.org Spectroscopic studies show a π-π* absorption peak at approximately 438-439 nm, indicating a significant degree of electron delocalization along the polymer chain. acs.org
The electrochemical properties of Poly(1,5-naphthyridine-2,6-diyl) further highlight its electron-deficient character. Cyclic voltammetry studies reveal that the polymer is easily reduced, with a reduction potential of approximately -1.79 V versus Ag/Ag+. acs.org This positions it among the most readily reducible π-conjugated conducting polymers. This strong electron-accepting nature is attributed to the presence of the imine nitrogens in the 1,5-naphthyridine rings. acs.org
Furthermore, the chemically reduced, or n-doped, form of Poly(1,5-naphthyridine-2,6-diyl) exhibits electrical conductivity. acs.org Treatment with sodium naphthalide results in a dark blue adduct with a measured electrical conductivity of 1.8 x 10⁻² S cm⁻¹. acs.org This demonstrates the potential of this polymer in electronic applications where charge transport is required. The electrochemical reduction of a cast film of the polymer also leads to a distinct color change and the emergence of a new broad absorption band in the near-infrared region, a characteristic feature of charge carriers in conjugated polymers. acs.org
The table below summarizes the key properties of Poly(1,5-naphthyridine-2,6-diyl) derived from the polymerization of 2,6-dichloro-1,5-naphthyridine.
| Property | Value |
| Polymer Name | Poly(1,5-naphthyridine-2,6-diyl) |
| Monomer | 2,6-Dichloro-1,5-naphthyridine |
| Polymerization Methods | Chemical (Ni(0) complex), Electrochemical |
| π-π* Absorption Peak (λmax) | ~438-439 nm |
| Reduction Potential (E°) | -1.79 V vs Ag/Ag+ |
| Electrical Conductivity (n-doped) | 1.8 x 10⁻² S cm⁻¹ |
Theoretical and Computational Chemistry Approaches to 1,5 Dichloro 2,6 Naphthyridine Systems
Quantum Chemical Calculations for Electronic Structure, Stability, and Reactivity Predictions
Quantum chemical calculations are a cornerstone of modern chemical research, enabling the investigation of molecular properties from first principles. For 1,5-dichloro-2,6-naphthyridine, methods like Density Functional Theory (DFT) would be instrumental. These calculations can predict the molecule's geometry, orbital energies, and electron distribution.
The electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, are crucial for predicting reactivity. The HOMO-LUMO gap provides an indication of the molecule's kinetic stability and its potential role in electronic applications. Furthermore, the calculated electrostatic potential map would reveal the electron-rich and electron-deficient regions, predicting sites susceptible to electrophilic and nucleophilic attack.
Predicted Electronic Properties of Naphthyridine Scaffolds
| Property | Significance | Predicted Trend for this compound |
|---|---|---|
| HOMO Energy | Electron-donating ability | Lowered by electron-withdrawing chloro groups |
| LUMO Energy | Electron-accepting ability | Lowered by electron-withdrawing chloro groups |
| HOMO-LUMO Gap | Chemical reactivity and electronic transitions | Potentially large, indicating high stability |
Molecular Modeling and Simulation Studies for Conformational and Mechanistic Insights
While this compound is a relatively rigid molecule, molecular modeling techniques can provide valuable insights into its intermolecular interactions. Molecular dynamics (MD) simulations could be employed to study how this compound behaves in different solvent environments or how it might interact with a biological target.
These simulations can reveal preferred orientations and binding affinities, which is critical for the rational design of materials or therapeutic agents. By simulating the approach of reactants, computational models can also shed light on reaction mechanisms, helping to understand the pathways of its synthesis and subsequent chemical transformations.
Computational Design and Prediction of Novel this compound Derivatives for Targeted Chemical Applications
One of the most exciting applications of computational chemistry is the in silico design of new molecules with desired properties. Starting with the this compound core, various functional groups could be computationally introduced at different positions. Quantum chemical calculations can then predict how these modifications would affect the electronic properties, solubility, and reactivity of the parent molecule.
For instance, if the goal is to develop a new ligand for a specific metal catalyst, computational models can be used to design derivatives with optimal binding characteristics. This approach significantly reduces the time and resources required for experimental screening by prioritizing the most promising candidates for synthesis. The synthesis of various halogenated naphthyridines has been a focus for creating ligands for ruthenium complexes, highlighting the importance of such design strategies.
In Silico Methodologies for Elucidating Reaction Mechanisms and Synthetic Pathways
Computational chemistry offers powerful tools to investigate the "how" and "why" of chemical reactions. For the synthesis of this compound, theoretical calculations can be used to model the reaction energy profile of the reported synthetic strategies. This would involve identifying transition states and intermediates, and calculating their relative energies to determine the most likely reaction pathway.
Such in silico studies can explain observed product distributions, predict the effect of catalysts, and even suggest modifications to reaction conditions to improve yields. For a novel compound like this compound, this understanding is invaluable for optimizing its production and exploring its further chemical derivatization.
Q & A
Q. What are the established synthetic routes for 1,5-Dichloro-2,6-naphthyridine, and what reaction conditions optimize yield?
The compound is synthesized via chlorination of 1,5-dimethyl-1,5-naphthyridine-2,6-dione using phosphorus pentachloride (PCl₅) and phosphoryl chloride (POCl₃) under reflux. This method yields 14% of the product, with purity >98% confirmed by spectral analysis . Alternative routes involve nucleophilic substitution of hydroxyl or amino groups in naphthyridine precursors, though yields vary depending on solvent polarity and temperature. For reproducibility, strict control of anhydrous conditions and stoichiometric ratios of chlorinating agents is critical.
Q. How can researchers validate the structural authenticity of this compound?
Structural confirmation relies on multi-spectral analysis:
- NMR : Distinct peaks for aromatic protons (δ 7.5–8.5 ppm) and chlorine-substituted carbons (δ 120–140 ppm).
- IR : Absence of O–H/N–H stretches (confirming successful chlorination) and presence of C–Cl vibrations (~550 cm⁻¹).
- Mass Spectrometry : Molecular ion peak at m/z 199.03 (C₈H₄Cl₂N₂) .
Contradictions in early literature (e.g., misassignment of chlorine positions) were resolved through comparative spectral benchmarking .
Q. What are the stability considerations for handling this compound in experimental workflows?
The compound is moisture-sensitive and degrades under prolonged exposure to light or heat. Storage recommendations:
- Temperature : –20°C in amber vials.
- Solvent Compatibility : Stable in dry DCM or THF; avoid protic solvents (e.g., MeOH, H₂O) to prevent hydrolysis.
Decomposition products include toxic fumes (e.g., HCl, NOₓ) under combustion, necessitating fume hood use .
Advanced Research Questions
Q. How do solvent polarity and temperature influence the regioselectivity of chlorine substitution in naphthyridine derivatives?
Kinetic studies reveal that non-polar solvents (e.g., CCl₄) favor 1,2-addition pathways due to steric stabilization of transition states, while polar aprotic solvents (e.g., DMF) promote 1,4-addition via charge-separated intermediates. For example, in chlorination reactions of dienes, solvent polarity shifts product ratios from 2:3 (CCl₄) to 3:2 (DMF) . Computational modeling (DFT) can predict regioselectivity by analyzing frontier molecular orbital interactions.
Q. How can researchers resolve contradictions in reported spectral data for halogenated naphthyridines?
Discrepancies often arise from impurities or tautomeric interconversions. Strategies include:
- Isotopic Labeling : Use deuterated analogs to distinguish overlapping NMR signals.
- X-ray Crystallography : Resolve ambiguities in substitution patterns (e.g., confirming chlorine positions in this compound ).
- Comparative Reactivity Profiling : Track reactivity with nucleophiles (e.g., amines) to validate electronic effects of substituents.
Q. What methodologies are recommended for evaluating the biological activity of this compound derivatives?
- In Silico Screening : Dock derivatives against target proteins (e.g., PARP-1 or topoisomerases) to prioritize synthesis.
- Cell-Based Assays : Test antiproliferative activity using IC₅₀ measurements in cancer cell lines (e.g., MCF-7, HeLa).
- Mechanistic Studies : Use fluorescence quenching or SPR to assess DNA intercalation potential .
Derivatives with electron-withdrawing groups (e.g., –NO₂) show enhanced bioactivity due to increased electrophilicity .
Q. How can computational tools guide the design of this compound-based materials for optoelectronic applications?
- DFT Calculations : Predict HOMO-LUMO gaps to tune electronic properties (e.g., bandgap engineering for OLEDs).
- Molecular Dynamics : Simulate packing efficiency in crystalline phases to optimize charge transport.
Experimental validation via UV-Vis (λₐᵦₛ ~350 nm) and cyclic voltammetry (redox peaks at –1.2 V to +1.5 V) correlates with computational predictions .
Data Contradiction Analysis
Q. Why do earlier studies report inconsistent yields for this compound synthesis?
Variations arise from:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
